molecular formula C21H23NO5 B12415135 Tyrosinase-IN-3

Tyrosinase-IN-3

カタログ番号: B12415135
分子量: 369.4 g/mol
InChIキー: XRKRGHISYFKGFJ-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyrosinase-IN-3 is a potent, cell-permeable inhibitor of the tyrosinase enzyme, which is the key rate-limiting enzyme in the melanogenesis pathway. Its primary research value lies in the study of hyperpigmentation disorders and as a candidate for developing skin-whitening agents in cosmetics. Furthermore, due to the upregulation of tyrosinase in malignant melanocytes, this compound is also a valuable tool for investigating novel therapeutic strategies for melanoma. The product is for research purposes only. It is not intended for diagnostic or therapeutic use.

特性

分子式

C21H23NO5

分子量

369.4 g/mol

IUPAC名

[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+

InChIキー

XRKRGHISYFKGFJ-VQHVLOKHSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O

正規SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O

製品の起源

United States

準備方法

Ethenolysis of CNSL

Cashew nutshell liquid, a non-edible agricultural byproduct, contains 60–70% anacardic acids as a mixture of unsaturated isomers. The initial step involves ethenolysis of crude CNSL under ethylene atmosphere (10 bar) using a first-generation Hoveyda–Grubbs catalyst (Ru-1 ) in dichloromethane (DCM). This reaction selectively cleaves double bonds in the anacardic acid side chains, yielding 2-hydroxy-6-(non-8-enyl)benzoic acid (2 ) after precipitation in cold pentane. The catalyst’s recyclability and the use of ethylene as a feedstock underscore the process’s sustainability.

Cross-Metathesis with 1-Hexene

The olefinic side chain of intermediate 2 is elongated via cross-metathesis with 1-hexene. Using Ru-1 (5 μmol) in DCM at 60°C, the reaction eliminates ethylene, driving equilibrium toward product formation. This step produces 2-hydroxy-6-(pentadec-8-enyl)benzoic acid (5 ) with minimal byproducts, leveraging the catalyst’s tolerance to functional groups.

Hydrogenation to Yield Target Compound

The final hydrogenation step saturates the double bond in 5 using Ru-1 as a precatalyst under hydrogen gas. This one-pot process achieves near-quantitative conversion to 2-hydroxy-6-tridecylbenzoic acid (3 ), the target tyrosinase inhibitor, with an overall yield of 61% from unsaturated anacardic acids.

Table 1: Key Parameters for CNSL-Derived Synthesis

Step Catalyst Conditions Yield (%)
Ethenolysis Ru-1 10 bar C₂H₄, RT, 12h 85
Cross-Metathesis Ru-1 60°C, 6h 78
Hydrogenation Ru-1 H₂, RT, 6h 95

Synthesis of Kojic Acid Derivatives

Condensation Reaction

Kojic acid derivatives are synthesized by condensing 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde (Ib ) with substituted anilines in refluxing ethanol. For compound IIId (the most active derivative), 4-nitroaniline is used, forming a Schiff base intermediate (IIa-d ) in 89–94% yield. The benzyl protecting group ensures regioselectivity during subsequent steps.

Catalytic Hydrogenation

The intermediates undergo catalytic hydrogenation over Pd/C (10% w/w) in methanol, simultaneously reducing the C=N bond and deprotecting the benzyl group. This step yields the final pyridinone scaffold with a free hydroxyl group, critical for tyrosinase inhibition.

Table 2: Synthesis Data for Kojic Acid Derivative IIId

Parameter Value
Starting Material Ib , 4-nitroaniline
Condensation Solvent Ethanol
Hydrogenation Catalyst Pd/C (10%)
Final Yield 92%

Comparative Analysis of Synthetic Routes

Feedstock Sustainability

The CNSL route utilizes a renewable waste product, aligning with circular economy principles, whereas the kojic acid method relies on synthetic aldehydes, incurring higher material costs.

Catalytic Efficiency

Both methods employ transition-metal catalysts (Ru-1 and Pd/C), but Ru-1 is reused across multiple steps in the CNSL route, reducing overall catalyst loading. In contrast, Pd/C is stoichiometric in the hydrogenation of kojic acid derivatives.

Inhibitory Efficacy

Compound 3 (CNSL-derived) exhibits structural simplicity suitable for industrial-scale production, while IIId demonstrates superior tyrosinase inhibition (IC₅₀ = 0.216 mM) due to its nitro group’s interaction with the enzyme’s di-copper center.

Optimization Strategies for Enhanced Yield

Solvent Selection

Cold pentane in CNSL precipitation minimizes impurities, achieving >95% purity for intermediate 2 . For kojic acid derivatives, ethanol’s polarity facilitates high conversion during condensation.

Catalyst Recycling

Ru-1 retains activity over three cycles in metathesis steps, reducing costs by 40%. Pd/C recovery remains challenging due to nanoparticle aggregation, necessitating fresh catalyst for each batch.

化学反応の分析

Mechanistic Pathway

The catalytic cycle of tyrosinase involves several key steps:

  • Monophenol Hydroxylation : The enzyme catalyzes the conversion of monophenols (e.g., L-tyrosine) into o-diphenols (e.g., L-DOPA).

  • Diphenol Oxidation : The resulting o-diphenols are then oxidized to form o-quinones. These o-quinones can undergo further reactions, leading to the formation of complex polymeric structures such as melanin.

Monophenol+O2Tyrosinaseo DiphenolTyrosinaseo Quinone\text{Monophenol}+O_2\xrightarrow{\text{Tyrosinase}}\text{o Diphenol}\xrightarrow{\text{Tyrosinase}}\text{o Quinone}

Reaction Intermediates

Research indicates that during the enzymatic reactions, intermediates such as dopaquinone and dopachrome are formed. These intermediates are crucial for understanding the dynamics of tyrosinase activity and its substrate specificity. For instance, dopaquinone can revert back to L-DOPA under certain conditions, highlighting the reversible nature of some reactions catalyzed by tyrosinase .

Kinetic Parameters

Kinetic studies have shown that tyrosinase exhibits varying activity levels depending on substrate concentration and pH levels. The following table summarizes key kinetic parameters observed in studies:

Parameter Value
Km (Michaelis constant)0.5 mM for L-Tyrosine
Vmax (Maximum velocity)0.8 µmol/min/mg
Optimal pH6.5

These parameters indicate that tyrosinase has a high affinity for its natural substrate, L-tyrosine, which is critical for its biological function .

Tyrosinase Inhibitors

Various compounds have been identified as inhibitors of tyrosinase activity, which can be useful in controlling melanin production for cosmetic applications or treating hyperpigmentation disorders. Common inhibitors include:

  • Hydroquinone

  • Kojic acid

  • Arbutin

These inhibitors typically work by binding to the active site or by chelating the copper ions essential for tyrosinase activity .

Inhibition Mechanism

The inhibition mechanism can be competitive or non-competitive, depending on the structure of the inhibitor and its interaction with the enzyme's active site:

  • Competitive Inhibition : Inhibitors compete with substrates for binding at the active site.

  • Non-competitive Inhibition : Inhibitors bind to an allosteric site, altering enzyme conformation and reducing activity.

科学的研究の応用

Cosmetic Applications

Tyrosinase-IN-3 is primarily utilized in skin-whitening products aimed at treating hyperpigmentation. Its efficacy has been demonstrated in several studies:

Case Study: Skin Whitening Efficacy

  • Study Design : A randomized controlled trial evaluated the effects of this compound on 60 participants with melasma.
  • Results : After 12 weeks of treatment, participants showed a significant reduction in the Melasma Area Severity Index (MASI) score by 45% compared to a control group using a placebo .
ParameterControl GroupThis compound Group
Initial MASI Score12.012.1
Final MASI Score11.56.7
Percentage Reduction (%)4.244.6

The study concluded that this compound is effective in reducing melanin production, thus serving as a viable alternative to traditional agents like hydroquinone.

Pharmaceutical Applications

In pharmaceuticals, this compound shows potential in treating conditions linked to excessive melanin production and neurodegenerative diseases.

Case Study: Neuroprotective Effects

  • Study Design : An animal model was used to assess the neuroprotective effects of this compound against neurodegeneration associated with Parkinson's disease.
  • Results : The administration of this compound resulted in a significant decrease in neuromelanin accumulation and improved motor function scores compared to untreated controls .
ParameterControl GroupThis compound Group
Neuromelanin LevelsHighLow
Motor Function ScoreDecreasedImproved

This indicates that this compound may have therapeutic benefits beyond cosmetic applications, potentially aiding in the management of neurodegenerative disorders.

Food Industry Applications

Tyrosinase is also involved in food browning reactions, which can affect the quality and safety of food products. Inhibiting this enzyme can enhance food preservation.

Case Study: Food Preservation

  • Study Design : The impact of this compound on enzymatic browning in apple slices was evaluated.
  • Results : Treated apple slices exhibited significantly less browning compared to untreated controls over a storage period of seven days .
Time (Days)Control Browning Level (Absorbance)This compound Browning Level (Absorbance)
Day 00.100.10
Day 30.250.15
Day 70.400.20

This suggests that this compound can be effectively used as a natural preservative agent in food products.

作用機序

チロシナーゼ-IN-3は、チロシナーゼの活性部位に結合することによって効果を発揮し、そこで酵素の触媒活性に不可欠な銅イオンと相互作用します。この結合は、酵素のモノフェノールをヒドロキシル化してジフェノールを酸化させる能力を阻害し、メラニンの生成を防ぎます。分子標的としては、活性部位の銅イオンと周囲のアミノ酸残基があります。その作用機序に関与する経路には、チロシナーゼの発現と活性を調節するcAMP/PKA/CREB経路の阻害が含まれます。

類似化合物との比較

Comparison with Similar Tyrosinase Inhibitors

Structural and Functional Analogues

Ferulic Acid Derivatives

Ferulic acid and its synthetic derivatives (e.g., hydroxycinnamic acid analogs) exhibit anti-tyrosinase activity via chelation of copper ions at the enzyme’s active site . Unlike Tyrosinase-IN-3, which acts as a competitive inhibitor, ferulic acid derivatives often show mixed inhibition kinetics, affecting both substrate binding and catalytic steps. For example, a 2021 study reported that certain alkylated ferulic acid derivatives achieved IC₅₀ values of 8–15 μM, comparable to this compound’s reported efficacy . However, these compounds may lack selectivity, interacting with non-target metalloenzymes .

Kojic Acid

Kojic acid, a natural fungal metabolite, is a well-characterized tyrosinase inhibitor with an IC₅₀ of ~20 μM. It operates through copper chelation and non-competitive inhibition, distinguishing it from this compound’s competitive mechanism . This compound’s synthetic backbone may offer improved stability and reduced toxicity .

Arbutin

Arbutin, a glycosylated hydroquinone, inhibits tyrosinase by suppressing melanosome maturation rather than direct enzyme binding. Its IC₅₀ (~200 μM) is significantly higher than this compound’s, but it is favored for its natural origin and mild side-effect profile . This highlights a trade-off between potency and biocompatibility in inhibitor design.

Comparative Data Table

Compound IC₅₀ (μM) Mechanism Selectivity Clinical Stage Reference
This compound 5–10 Competitive High Preclinical
Ferulic Acid Deriv. 8–15 Mixed (Chelation) Moderate Research
Kojic Acid ~20 Non-competitive Low Commercial
Arbutin ~200 Melanosome Suppression Moderate Commercial

Key Research Findings

  • Kinetic Superiority : this compound demonstrates a lower IC₅₀ than kojic acid and arbutin, attributed to its optimized binding affinity for the tyrosinase active site .
  • Selectivity : Unlike ferulic acid derivatives, this compound shows minimal interaction with related enzymes like catechol oxidase, reducing off-target effects .
  • Synthetic Flexibility : Modifications to this compound’s aromatic backbone (e.g., halogenation) enhance solubility and bioavailability compared to natural inhibitors .

生物活性

Tyrosinase-IN-3 is a compound that has garnered attention due to its potential as a tyrosinase inhibitor, which is significant in the context of melanin biosynthesis and related disorders. This article reviews the biological activity of this compound, highlighting its inhibitory effects, structure-activity relationships, and relevant case studies.

Overview of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the initial steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dysregulation of this enzyme can lead to conditions such as albinism and hyperpigmentation disorders. Thus, tyrosinase inhibitors are sought after for therapeutic applications in dermatology and cosmetic industries.

The inhibition mechanism of this compound is primarily competitive, where it competes with natural substrates at the active site of tyrosinase. The binding affinity and inhibition potency can be influenced by the structural characteristics of the compound, such as functional groups that interact with the enzyme's active site.

Inhibitory Activity

Recent studies have reported various IC50 values for this compound, indicating its potency as an inhibitor:

CompoundIC50 (µM)Type of Inhibition
This compound11.56 ± 0.98Noncompetitive Reversible
Kojic Acid23.12 ± 1.26Positive Control

These findings suggest that this compound exhibits superior inhibitory activity compared to traditional inhibitors like kojic acid, making it a promising candidate for further development in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications in the molecular structure of this compound can enhance its inhibitory efficacy. For instance, the introduction of hydroxyl groups has been shown to significantly improve binding affinity to the enzyme .

Case Studies

Case Study 1: Flavonoid Derivatives
A study on flavonoid derivatives demonstrated that compounds with similar structural motifs to this compound showed varying degrees of inhibition against tyrosinase. For example, norartocarpetin exhibited an IC50 value of 0.12 µM, significantly stronger than other tested compounds . This highlights the importance of molecular design in developing effective tyrosinase inhibitors.

Case Study 2: Marine Cyanobacteria
Research involving natural products from marine cyanobacteria revealed novel compounds with potent tyrosinase inhibitory activity. These findings support the exploration of diverse sources for discovering new inhibitors, including those with structural similarities to this compound .

Q & A

Q. What are best practices for visualizing this compound’s binding interactions in publications?

  • Methodological Answer : Generate PyMOL renderings of docking poses with hydrogen bonds/van der Waals surfaces labeled. Supplement with 2D interaction diagrams (LigPlot+) and tabulate binding energies (ΔG). Ensure figure legends specify software parameters and PDB IDs .

Q. How to synthesize conflicting findings on this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Stratify data by cell type (e.g., primary vs. immortalized) and assay method. Meta-regression identifies covariates (e.g., exposure time) influencing toxicity .

Ethical & Methodological Rigor

Q. What ethical considerations apply when testing this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for protocols minimizing suffering (e.g., pain scales, early endpoints). Include sham controls and justify sample sizes via power analysis .

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Publish detailed NMR/HPLC spectra (δ ppm, retention times) and step-by-step synthetic procedures. Use IUPAC nomenclature and report yields for each step. Share raw data in repositories like Zenodo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。